molecular formula C9H9NO B1581747 4-Methylphenoxyacetonitrile CAS No. 33901-44-9

4-Methylphenoxyacetonitrile

Cat. No. B1581747
CAS RN: 33901-44-9
M. Wt: 147.17 g/mol
InChI Key: GOCOKJDTFHEYKP-UHFFFAOYSA-N
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Description

4-Methylphenoxyacetonitrile is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.18 . It is a solid-crystal substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of 4-Methylphenoxyacetonitrile consists of a phenyl ring (benzene ring) with a methyl group and an acetonitrile group attached to it . The InChI code for this compound is 1S/C9H9NO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3 .


Physical And Chemical Properties Analysis

4-Methylphenoxyacetonitrile has a boiling point of 42-44 degrees Celsius . It is a solid-crystal substance at ambient temperature . The compound’s flash point is 73-78/11mm .

Scientific Research Applications

4-Methylphenoxyacetonitrile is a chemical compound with the molecular formula C9H9NO . It’s commonly used in the field of organic synthesis .

  • Organic Synthesis
    • Summary of Application : 4-Methylphenoxyacetonitrile can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
    • Methods of Application : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .

4-Methylphenoxyacetonitrile is a chemical compound with the molecular formula C9H9NO . It’s commonly used in the field of organic synthesis .

  • Organic Synthesis
    • Summary of Application : 4-Methylphenoxyacetonitrile can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
    • Methods of Application : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .

4-Methylphenoxyacetonitrile is a chemical compound with the molecular formula C9H9NO . It’s commonly used in the field of organic synthesis .

  • Organic Synthesis
    • Summary of Application : 4-Methylphenoxyacetonitrile can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
    • Methods of Application : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .

Safety And Hazards

4-Methylphenoxyacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-methylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCOKJDTFHEYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334418
Record name 4-Methylphenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenoxyacetonitrile

CAS RN

33901-44-9
Record name 2-(4-Methylphenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33901-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TOLYLOXY-ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Firdouse, HF Begum, P Alam - Journal of Drug Delivery and …, 2019 - jddtonline.info
It is more acceptable to believe that natural remedies are safer than synthetic subjects that with fewer side effects. The global market demand was increasing due to fusion of herbs. …
Number of citations: 1 jddtonline.info
DJ Drain, B Davy, M Horlington… - Journal of Pharmacy …, 1971 - Wiley Online Library
Series of o‐phenylcarbamoyl‐ and o‐benzamido‐phenoxymethyl tetrazoles and o‐phenylcarbamoylphenoxyacetic acids have been synthesized. Anti‐inflammatory activity was …
Number of citations: 18 onlinelibrary.wiley.com
H Jabbari, R Shendabadizad - Journal of Advanced Pharmacy Education & …, 2020 - japer.in
… In peak number 10 at RT=16.968 with a purity of 4.47 % is relatrd to 4Methylphenoxyacetonitrile. In peak number 11 at RT=17.300 with a purity of 3.09 % is relatrd to 4-(2,6,6…
Number of citations: 2 japer.in
ZS Ololade, NO Olawore, AS Kolawole… - Organic Chem Curr …, 2013 - academia.edu
The purpose of this study was to investigate the recovered secondary metabolites of post-hydrodistilled Callitris columellaris leaf and their in vitro free radical scavenging potentials. …
Number of citations: 2 www.academia.edu
ZS Ololade, NO Olawore, AS Kolawole… - vitro DPPH free radical …, 2013 - researchgate.net
The purpose of this study was to investigate the recovered secondary metabolites of post-hydrodistilled Callitris columellaris leaf and their in vitro free radical scavenging potentials. …
Number of citations: 0 www.researchgate.net

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